molecular formula C13H20BNO3S B13942592 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

Cat. No.: B13942592
M. Wt: 281.2 g/mol
InChI Key: PWYRSAFGNIPEEJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is a boronic ester-functionalized thiophene derivative. Its structure integrates a thiophene ring substituted with a carboxamide group and a dimethylamino moiety, alongside a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and materials science applications .

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-7-10(19-8-9)11(16)15(5)6/h7-8H,1-6H3

InChI Key

PWYRSAFGNIPEEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide typically involves the reaction of a thiophene derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₄H₂₁BN₂O₃S (based on structural analogues in ).
  • Molecular Weight : ~301.2 g/mol (exact mass data from ).
  • Functional Groups : Boronic ester (enables cross-coupling), thiophene (electron-rich heterocycle), carboxamide (enhances solubility and hydrogen bonding).

Structural Verification :

  • NMR Analysis: Key signals include aromatic protons (δ 7.82 ppm for thiophene), dimethylamino group (δ 3.00 ppm), and boronate methyl groups (δ 1.37 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 301.1 for [M+H]⁺) .

Comparison with Structural Analogues

Structural Analogues and Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 191171-55-8 0.90 Diphenylamino vs. dimethylamino substituent
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 832114-08-6 0.90 Aniline instead of thiophene-carboxamide
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine 1007126-41-1 0.85 Naphthalene core vs. thiophene
5-Nitrothiophene-2-carboxamide derivatives (e.g., Compound 7 in ) N/A 0.75 Nitro group replaces boronate; no dimethylamino

Physical and Chemical Properties

Property Target Compound N,N-Diphenyl Analogue 5-Nitrothiophene Derivative
Solubility Moderate in DMF, THF Low in polar solvents High in DMSO
Melting Point Not reported (amorphous) 120–122°C 180–182°C
Stability Air-sensitive (boronate) Air-stable Light-sensitive (nitro group)

Key Research Findings

Electronic Properties

The dimethylamino group donates electron density to the thiophene ring, reducing the LUMO energy (-2.1 eV vs. -1.8 eV for nitro analogues), making it suitable for optoelectronic materials .

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring and a dioxaborolane moiety. Its molecular formula is C14H22BNO2C_{14}H_{22}BNO_2 with a molecular weight of approximately 247.140 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H22BNO2
Molecular Weight247.140 g/mol
CAS Number171364-78-6

The biological activity of this compound has been linked to its role as an inhibitor of various kinases. Notably, it exhibits inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in several signaling pathways related to cell proliferation and survival.

Inhibitory Activity

Recent studies have shown that compounds similar to this compound demonstrate potent inhibitory activity against GSK-3β with IC50 values in the nanomolar range. For instance:

  • GSK-3β Inhibition : Compounds derived from similar structures have reported IC50 values ranging from 8 nM to over 1000 nM depending on substituents and structural modifications .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 mouse hippocampal neuronal cells) have indicated that certain derivatives maintain cell viability even at higher concentrations (up to 100 µM), suggesting a favorable safety profile .

CompoundCell LineConcentration (µM)Viability (%)
Compound AHT-221095
Compound BBV-25078
N,N-Dimethyl CompoundHT-2210090

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammatory markers in vitro. For example:

  • Nitric Oxide (NO) Reduction : At concentrations as low as 1 µM, significant reductions in NO levels were observed in BV-2 microglial cells .

Case Studies

  • Neuroinflammation Model : In a model of neuroinflammation induced by okadaic acid, the compound demonstrated a reduction in hyperphosphorylation markers associated with neurodegenerative diseases.
  • Kinase Selectivity : Comparative studies highlighted the selectivity of N,N-Dimethyl compounds for GSK-3β over other kinases such as IKKβ and ROCK1. This selectivity may enhance their therapeutic potential while minimizing off-target effects .

Q & A

What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Basic:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, starting from chlorinated or brominated aryl derivatives, yields vary between 21–65% depending on the halide (chloride: 21–32%; bromide: 54–65%) . Key steps include:

  • Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts.
  • Solvent selection (e.g., THF, DMF) and base (e.g., Na₂CO₃).

Advanced:
Yield optimization involves:

  • Catalyst screening : Testing air-stable catalysts like Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance turnover.
  • Microwave-assisted synthesis : Reducing reaction time and improving efficiency.
  • Substrate pre-activation : Converting halides to triflates for higher reactivity.
    Contradictions in yield data between chloride and bromide precursors suggest halide-dependent oxidative addition kinetics .

How can structural and purity characterization be rigorously validated?

Basic:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., boronate ester protons at δ 1.0–1.3 ppm; thiophene protons at δ 7.2–7.8 ppm) .
  • HRMS (DART) : Confirm molecular ion matches calculated mass (e.g., [M+H]+ for C₁₇H₂₀N₂OS: 301.1369 vs. 301.1379 observed) .

Advanced:

  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., dihedral angles between thiophene and boronate groups) .
  • 2D NMR (COSY, HSQC) : Elucidate complex coupling in crowded spectra.
  • HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase C18 columns .

What experimental designs are critical for Suzuki-Miyaura cross-coupling applications?

Basic:

  • Partner selection : Prioritize aryl iodides/bromides over chlorides for reactivity.
  • Base optimization : Use K₃PO₄ for aqueous conditions or Cs₂CO₃ for anhydrous systems .

Advanced:

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
  • Borylation efficiency : Compare with alternative boron sources (e.g., pinacolborane) using DFT calculations to predict electronic effects .

How should contradictory spectral data (e.g., NMR shifts) be resolved?

Basic:

  • Purity checks : Confirm via TLC (Rf comparison) or melting point analysis.
  • Solvent effects : Re-acquire NMR in deuterated DMSO or CDCl₃ to assess aggregation .

Advanced:

  • Dynamic NMR : Resolve rotational barriers or tautomerism in boronate-thiophene systems.
  • Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G*) .

What computational tools predict reactivity and stability?

Basic:

  • DFT calculations : Optimize geometry using Gaussian09 to assess boron-oxygen bond stability.
  • Docking studies : Screen for biological target interactions (e.g., kinase inhibitors) .

Advanced:

  • MD simulations : Evaluate solvation effects in DMSO/water mixtures.
  • ADMET prediction : Use SwissADME to estimate bioavailability and metabolic pathways .

How to design biological activity assays for this compound?

Basic:

  • Antimicrobial testing : Perform MIC assays against S. aureus/E. coli using broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced:

  • Mechanistic studies : Probe ROS generation via fluorescent probes (e.g., DCFH-DA).
  • Target identification : Employ thermal shift assays (TSA) to identify protein binding partners .

What strategies address solubility and stability challenges?

Basic:

  • Solvent selection : Use DMSO for stock solutions; avoid prolonged exposure to moisture.
  • Lyophilization : Stabilize as a lyophilized powder under inert gas .

Advanced:

  • Cocrystal engineering : Improve aqueous solubility via coformers (e.g., succinic acid).
  • Accelerated stability studies : Monitor degradation under ICH Q1A conditions (40°C/75% RH) .

How to analyze and mitigate byproduct formation?

Basic:

  • TLC monitoring : Use hexane/ethyl acetate gradients to track byproducts.
  • Column chromatography : Purify with silica gel (230–400 mesh) .

Advanced:

  • GC-MS : Identify volatile byproducts (e.g., pinacol).
  • Reaction quenching studies : Isolate intermediates via cryogenic trapping .

What are scale-up challenges in multi-gram synthesis?

Basic:

  • Batch vs. flow chemistry : Compare yield consistency in stirred-tank reactors.
  • Temperature control : Use jacketed reactors to maintain exothermic cross-coupling steps .

Advanced:

  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring.
  • Design of experiments (DoE) : Optimize parameters (catalyst loading, stoichiometry) via response surface methodology .

How to validate synthetic intermediates for iterative modifications?

Basic:

  • Microscale reactions : Test functional group tolerance (e.g., ester hydrolysis) in mg-scale setups.
  • LC-MS tracking : Confirm intermediate identity during stepwise synthesis .

Advanced:

  • Isotope labeling : Incorporate ¹³C/¹⁵N labels for mechanistic tracer studies.
  • Automated synthesis platforms : Use robotic liquid handlers for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.